

The Discovery and Development of Imlunestrant (LY3484356): A Next-Generation Oral SERD

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Compound of Interest

Compound Name: *Imlunestrant*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

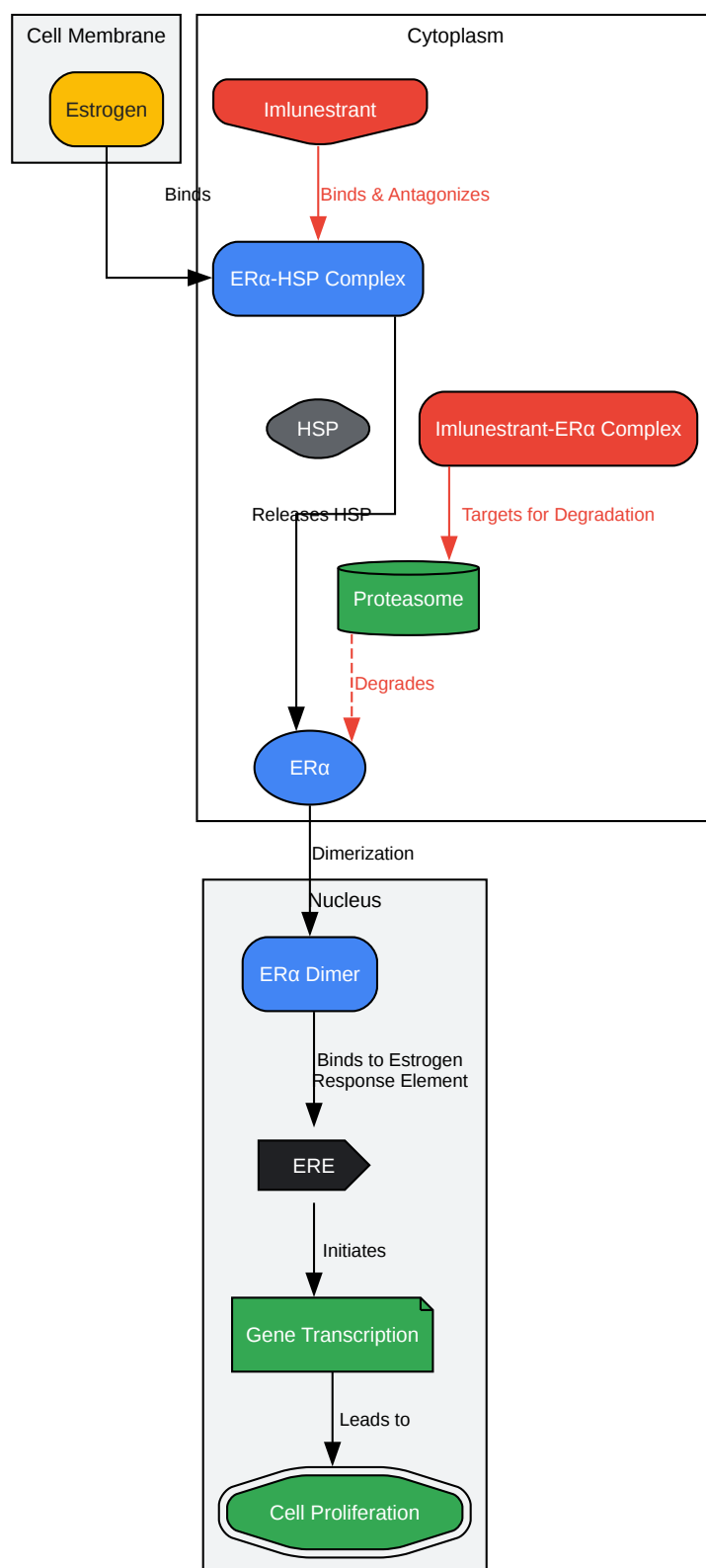
Imlunestrant (LY3484356) is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist properties against both wild-type (wt) and mutant forms of the estrogen receptor alpha (ER α). [1][2] Developed by Eli Lilly and Company, **imlunestrant** was designed to overcome the limitations of existing endocrine therapies for ER-positive (ER+) breast cancer, including the development of resistance, often driven by mutations in the ESR1 gene.[3][4] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of **imlunestrant**, with a focus on its mechanism of action, key experimental data, and methodologies. On September 25, 2025, the U.S. Food and Drug Administration (FDA) approved **imlunestrant** for the treatment of adult patients with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[5]

Mechanism of Action: A Pure ER α Antagonist and Degradar

Imlunestrant exerts its anti-tumor effects through a dual mechanism of action. It acts as a pure antagonist of the estrogen receptor, competitively binding to the ligand-binding domain of both wild-type and mutant ER α . [1] This binding prevents the conformational changes necessary for

receptor activation and subsequent transcription of estrogen-responsive genes.[6] Furthermore, the binding of **imlunestrant** to ER α induces a conformational change in the receptor that targets it for proteasomal degradation, leading to a reduction in the total cellular levels of the ER α protein.[3][4] This sustained inhibition of ER-dependent gene transcription and reduction in ER α protein levels ultimately leads to the suppression of tumor cell growth.[2] Preclinical studies have shown that **imlunestrant** effectively degrades both wild-type and Y537S mutant ER α . [4]

The following diagram illustrates the signaling pathway of estrogen and the mechanism of action of **imlunestrant**.



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Caption: Imlunestrant's dual mechanism of action on the estrogen receptor signaling pathway.

Preclinical Characterization

The preclinical development of **imlunestrant** involved a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.

Biochemical and Cellular Potency

Imlunestrant demonstrated high binding affinity for both wild-type and mutant ER α . In competitive radioligand binding assays, it exhibited Ki values of 0.64 nM for wild-type ER α and 2.8 nM for the Y537S mutant ER α protein.^[4] The drug is a potent and efficient degrader of both wild-type and Y537N mutant ER α proteins in cellular assays, with IC50 values of 3.0 nM and 9.6 nM, respectively.^[4] Furthermore, **imlunestrant** potently inhibited ER α -mediated transcription in vitro, with IC50 values of 3 nM in wild-type cells and 17 nM in cells with the Y537N mutation.^[1]

Parameter	Wild-Type ER α	Y537S Mutant ER α	Y537N Mutant ER α	Reference
Binding Affinity (Ki)	0.64 nM	2.8 nM	-	^[4]
ER α Degradation (IC50)	3.0 nM	-	9.6 nM	^[4]
Transcriptional Inhibition (IC50)	3.0 nM	-	17 nM	^[1]

In Vitro Anti-proliferative Activity

Imlunestrant effectively inhibited the proliferation of a panel of ER+ breast cancer cell lines, with 11 out of 12 cell lines showing sensitivity (IC50 < 100 nM).^[4] In contrast, ER-negative cell lines were insensitive to the drug.^[1] The average IC50 values for cell proliferation inhibition were 3 nM in wild-type ER α breast cancer cell lines and 17 nM in ESR1 Y537N mutant cell lines.^[4]

Cell Line (ER Status)	ESR1 Mutation	Imlunestrant IC50 (nM)	Reference
MCF7 (ER+)	Wild-Type	~3	[4]
T47D (ER+)	Wild-Type	~3	[4]
ZR-75-1 (ER+)	Wild-Type	<100	[4]
ST941/C (ER+)	Y537S	~17	[4]
Panel of 11 ER+ lines	Various	<100	[4]
Panel of ER- lines	N/A	Insensitive	[1]

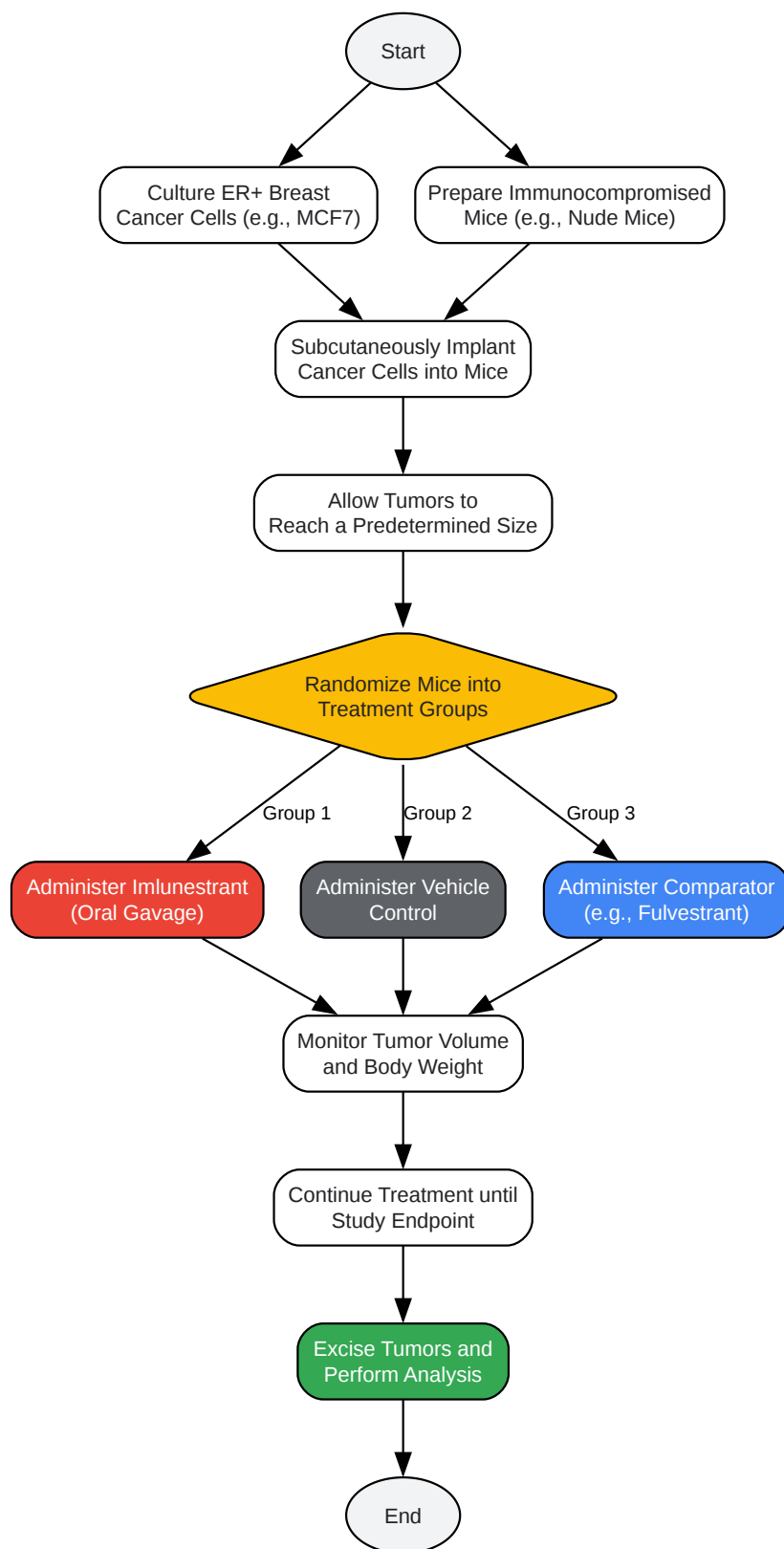
In Vivo Anti-tumor Efficacy

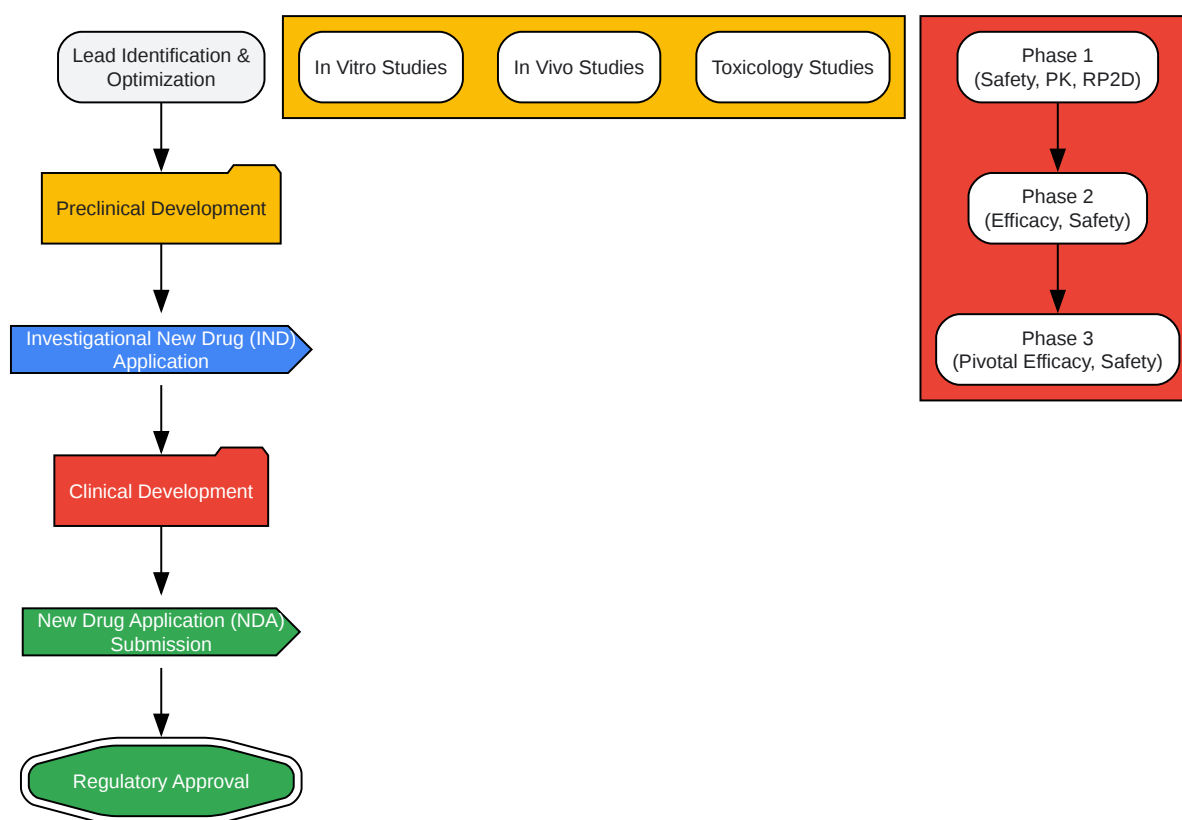
In vivo studies using xenograft models of human breast cancer demonstrated significant anti-tumor activity of **imlunestrant**. The drug led to tumor growth inhibition and regressions in wild-type ESR1 breast cancer xenograft models, including MCF7, T47D, and ZR-75-1.[4]

Importantly, **imlunestrant** also showed efficacy in patient-derived xenograft (PDX) models harboring ESR1 mutations, where it outperformed fulvestrant, leading to tumor regression.[7]

Preclinical data also indicated that **imlunestrant** is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[8][9]

The following workflow outlines a typical in vivo xenograft study for evaluating **imlunestrant**'s efficacy.





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